molecular formula C21H19FN4O4S B2495167 N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021055-90-2

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No. B2495167
M. Wt: 442.47
InChI Key: GAYQDJZKFSZURF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules resembling "N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide" involves multi-step organic reactions. For instance, the synthesis and evaluation of new pyridazinone derivatives as anticancer, antiangiogenic, and antioxidant agents involve detailed organic synthesis protocols, characterized by spectral techniques (Kamble et al., 2015). These procedures typically include condensation reactions, cyclization steps, and the introduction of specific functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and computational methods. For example, the structural analysis of pyridazinone derivatives reveals insights into their molecular configuration, enabling the prediction of chemical behavior and interaction with biological targets (El Kalai et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide" can include nucleophilic substitutions, electrophilic additions, and redox reactions. These reactions are crucial for modifying the chemical structure to enhance biological activity or solubility. For instance, the reductive chemistry of hypoxia-selective cytotoxins demonstrates complex reactions leading to the formation of active metabolites or derivatives (Palmer et al., 1995).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are critical for their application in various fields. These properties are influenced by the molecular structure and can be predicted or measured experimentally. For example, the study of imidazo[1,2-b]pyridazines discusses the synthesis and central nervous system activities, indirectly providing insights into the physical characteristics important for biological activity (Barlin et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for undergoing specific chemical reactions, are essential for understanding the behavior of these molecules in biological systems or chemical processes. Studies on novel syntheses of related compounds provide valuable information on these properties and offer insights into potential applications and limitations (Gaby et al., 2003).

Scientific Research Applications

Anticancer and Antiangiogenic Agents

Research on related pyridazinone derivatives has shown promising results in the development of anticancer and antiangiogenic agents. Compounds with similar structures have been synthesized and evaluated for their inhibitory effects on human cancer cell lines and their potential to inhibit proangiogenic cytokines involved in tumor progression. Such compounds have also been assessed for their antioxidant activities, indicating their potential in cancer treatment and management through multiple mechanisms of action (Kamble et al., 2015).

TNF-α Production Inhibitors

N-pyridinyl(methyl)fluorobenzamides, structurally related to the compound , have been synthesized and evaluated as inhibitors of TNF-α production. TNF-α is a cytokine involved in systemic inflammation, suggesting these compounds could have potential applications in treating inflammatory diseases. The evaluation of these compounds has shown significant activity, indicating their promise as leads for developing new anti-inflammatory drugs (Collin et al., 1999).

Antimicrobial and Antifungal Activity

Derivatives similar to N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide have been synthesized with a focus on evaluating their antibacterial and antifungal activities. These compounds, especially those incorporating benzothiazole pyrimidine derivatives, have shown excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases. This highlights the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Maddila et al., 2016).

Electrochemical and Electrochromic Properties

The synthesis and evaluation of aromatic polyamides containing structures similar to the compound of interest have been explored for their electrochemical and electrochromic properties. These materials have demonstrated significant stability and potential applications in electrochromic devices, indicating the versatility of compounds with similar structural features in material science (Liou & Chang, 2008).

properties

IUPAC Name

N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-29-15-6-7-16(17(11-15)30-2)23-19(27)12-31-20-9-8-18(25-26-20)24-21(28)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYQDJZKFSZURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

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